Cas no 2137917-48-5 (methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine)

methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine structure
2137917-48-5 structure
商品名:methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
CAS番号:2137917-48-5
MF:C7H12N4O
メガワット:168.196380615234
CID:6288305
PubChem ID:165457946

methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine 化学的及び物理的性質

名前と識別子

    • EN300-740092
    • 2137917-48-5
    • methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
    • インチ: 1S/C7H12N4O/c1-8-2-6-3-11(10-9-6)7-4-12-5-7/h3,7-8H,2,4-5H2,1H3
    • InChIKey: UOEZLJADZVMFAE-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C1)N1C=C(CNC)N=N1

計算された属性

  • せいみつぶんしりょう: 168.10111102g/mol
  • どういたいしつりょう: 168.10111102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 52Ų

methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-740092-1.0g
methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine
2137917-48-5
1g
$0.0 2023-06-06

methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine 関連文献

methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amineに関する追加情報

Comprehensive Overview of Methyl({[1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine (CAS No. 2137917-48-5)

The compound methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine (CAS No. 2137917-48-5) is a highly specialized chemical entity that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This molecule features a unique combination of an oxetane ring and a 1,2,3-triazole moiety, which are both critical pharmacophores in modern pharmaceutical research. The presence of these functional groups makes it a valuable intermediate for the synthesis of bioactive compounds, particularly those targeting kinase inhibitors and GPCR modulators, which are currently hot topics in the pharmaceutical industry.

One of the most intriguing aspects of methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is its potential application in click chemistry, a technique widely used in bioconjugation and materials science. The 1,2,3-triazole ring, formed via azide-alkyne cycloaddition, is known for its stability and biocompatibility, making it a preferred choice for drug delivery systems and biomarker labeling. Researchers are increasingly exploring its utility in proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation, which has become a trending topic in cancer therapeutics.

From a structural perspective, the oxetane ring in methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine contributes to its metabolic stability and bioavailability, two critical factors in drug design. This aligns with the growing demand for small molecule drugs with improved pharmacokinetic profiles. The compound’s ability to serve as a building block for more complex molecules has also made it a subject of interest in combinatorial chemistry, where rapid synthesis of diverse compound libraries is essential for high-throughput screening.

In the context of green chemistry, the synthesis of methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine has been optimized to minimize environmental impact, reflecting the industry’s shift toward sustainable practices. This is particularly relevant given the increasing regulatory pressure to reduce hazardous waste in chemical manufacturing. The compound’s compatibility with flow chemistry techniques further enhances its appeal, as continuous manufacturing processes are gaining traction for their efficiency and scalability.

The versatility of methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine extends to its potential use in peptide mimetics and enzyme inhibitors, areas that are currently under intense investigation due to their relevance in treating neurodegenerative diseases and metabolic disorders. Its structural features allow for precise modifications, enabling researchers to fine-tune interactions with biological targets. This has led to its inclusion in several drug discovery pipelines, particularly for indications where traditional small molecules have shown limitations.

Another emerging application of methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine is in the development of fluorescent probes and imaging agents. The 1,2,3-triazole moiety’s ability to act as a linker for fluorophores has opened new avenues in diagnostic imaging and cellular tracking. This aligns with the rising demand for non-invasive diagnostic tools, a trend driven by advancements in precision medicine.

In summary, methyl({[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methyl})amine (CAS No. 2137917-48-5) is a multifaceted compound with broad applicability in cutting-edge research areas. Its unique structural attributes, combined with its compatibility with modern synthetic techniques, position it as a valuable asset in the quest for innovative therapeutics and diagnostic tools. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in biomedical research and drug development.

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